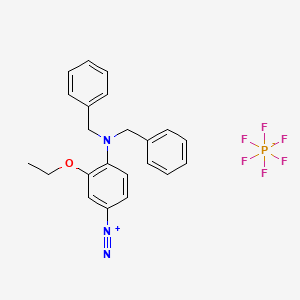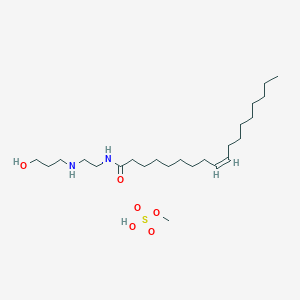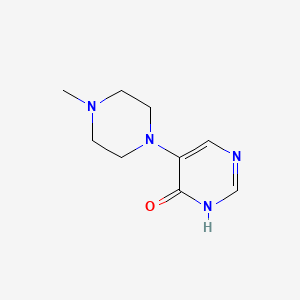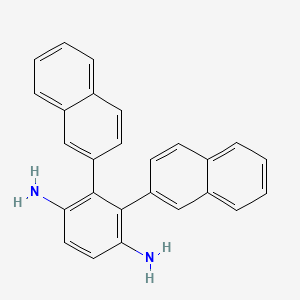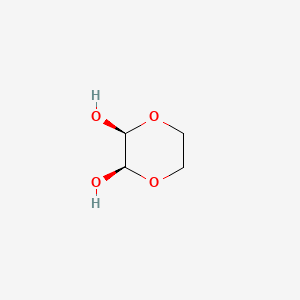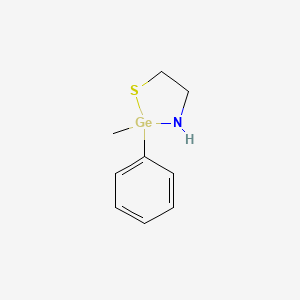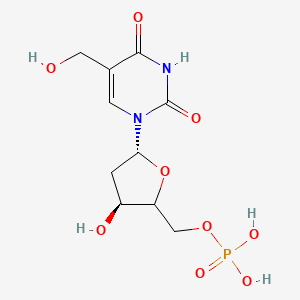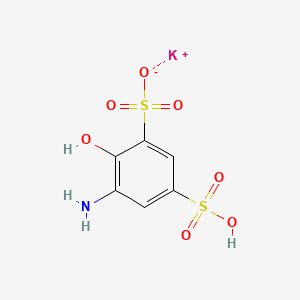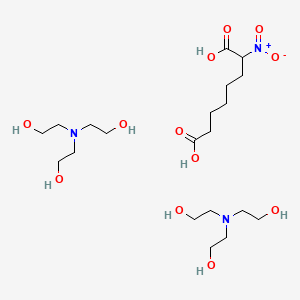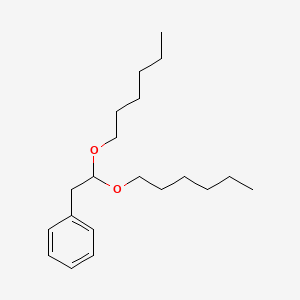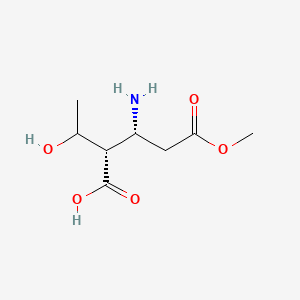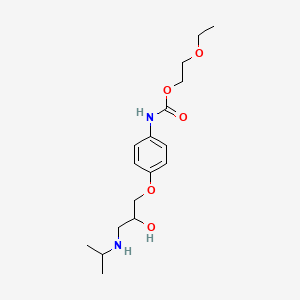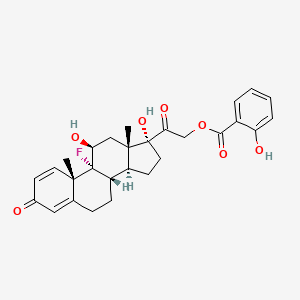
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in medical and scientific research due to its potent biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Fluorination: Introduction of the fluorine atom at the 9-alpha position.
Hydroxylation: Addition of hydroxyl groups at the 11-beta, 17-alpha, and 21 positions.
Salicylation: Esterification of the 21-hydroxyl group with salicylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding initiates a cascade of events leading to the modulation of gene expression. The primary molecular targets include inflammatory cytokines, enzymes involved in the inflammatory response, and other proteins that regulate immune function. The pathways involved are complex and include both genomic and non-genomic mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Prednisolone: 11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate is unique due to the presence of the salicylate ester at the 21 position, which can enhance its anti-inflammatory properties and alter its pharmacokinetic profile compared to other corticosteroids.
Eigenschaften
CAS-Nummer |
68497-93-8 |
|---|---|
Molekularformel |
C28H31FO7 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C28H31FO7/c1-25-11-9-17(30)13-16(25)7-8-20-19-10-12-27(35,26(19,2)14-22(32)28(20,25)29)23(33)15-36-24(34)18-5-3-4-6-21(18)31/h3-6,9,11,13,19-20,22,31-32,35H,7-8,10,12,14-15H2,1-2H3/t19-,20-,22-,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
FCSHKGYSUMKFNH-ZNLJJCQFSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=CC=C4O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
Kanonische SMILES |
CC12CC(C3(C(C1CCC2(C(=O)COC(=O)C4=CC=CC=C4O)O)CCC5=CC(=O)C=CC53C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


